molecular formula C12H11N3O B1371264 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one CAS No. 445430-61-5

1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B1371264
CAS No.: 445430-61-5
M. Wt: 213.23 g/mol
InChI Key: IIRWITSTDWORDS-UHFFFAOYSA-N
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Description

1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the imidazoquinoxaline family This compound is known for its unique structural features, which include an imidazo ring fused to a quinoxaline ring

Mechanism of Action

Target of Action

The primary target of 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one, also known as BMS-345541, is the IκB kinase (IKK) complex . The IKK complex plays a crucial role in the nuclear factor κB (NF-κB) signaling pathway, which is involved in immune responses, inflammation, and cell survival .

Mode of Action

BMS-345541 interacts with the IKK complex as an allosteric site inhibitor . By binding to the allosteric site of the IKK complex, it inhibits the phosphorylation and subsequent degradation of IκB proteins . This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory cytokines .

Biochemical Pathways

The compound affects the NF-κB signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, the IKK complex phosphorylates IκB proteins, leading to their degradation and the release of NF-κB. NF-κB then translocates to the nucleus and initiates the transcription of pro-inflammatory cytokines . By inhibiting the IKK complex, BMS-345541 blocks this pathway, reducing the production of these cytokines .

Pharmacokinetics

It is soluble in dmso , suggesting that it may be well-absorbed in the body

Result of Action

BMS-345541 has anti-inflammatory properties . It inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway . This can lead to a decrease in inflammation and potentially halt the progression of diseases associated with chronic inflammation .

Action Environment

The action of BMS-345541 can be influenced by various environmental factors For instance, the pH and temperature of the environment could potentially affect the stability and efficacy of the compound. It is generally stored at 2-8°C , suggesting that it is stable at low temperatures.

Biochemical Analysis

Biochemical Properties

1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as an inhibitor of IκB kinase (IKK), which is involved in the nuclear factor κB (NF-κB) pathway . This interaction inhibits the transcription of pro-inflammatory cytokines, showcasing its anti-inflammatory properties . Additionally, it has been observed to arrest bone erosion in certain animal models .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the NF-κB pathway, which is crucial for the production of pro-inflammatory cytokines . This inhibition can lead to reduced inflammation and altered gene expression in cells . Furthermore, it has been shown to affect the production of interferon-γ (IFN-γ) by natural killer (NK) cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the allosteric site of IκB kinase (IKK), inhibiting its activity . This inhibition prevents the phosphorylation and degradation of IκB, thereby blocking the activation of NF-κB . As a result, the transcription of pro-inflammatory cytokines is suppressed . Additionally, it has been observed to modulate the expression of eotaxin and monocyte chemoattractant protein-1 (MCP-1) mRNA in gingival fibroblasts .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that it remains stable under desiccated storage conditions at 2-8°C . Over time, its inhibitory effects on IκB kinase (IKK) and the NF-κB pathway persist, leading to sustained anti-inflammatory activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the NF-κB pathway and reduces inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential impacts on liver and kidney function . It is essential to determine the optimal dosage to maximize its therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the NF-κB pathway . By inhibiting IκB kinase (IKK), it alters the metabolic flux and levels of metabolites associated with inflammation . This modulation of metabolic pathways contributes to its anti-inflammatory properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its efficacy. It is transported across cell membranes and distributed to various tissues, where it exerts its inhibitory effects on the NF-κB pathway . The compound’s solubility in DMSO and insolubility in water influence its distribution and localization within the body . Understanding its transport mechanisms can aid in optimizing its therapeutic applications.

Subcellular Localization

This compound is localized within specific subcellular compartments, which affects its activity and function. It targets the cytoplasm, where it interacts with IκB kinase (IKK) to inhibit the NF-κB pathway . Additionally, its localization may be influenced by post-translational modifications and targeting signals that direct it to specific organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with glyoxal in the presence of an acid catalyst to form the quinoxaline ring. Subsequent methylation of the imidazo ring can be achieved using methyl iodide or dimethyl sulfate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized quinoxaline derivatives, reduced imidazoquinoxalines, and various substituted imidazoquinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine
  • BMS-345541
  • BMS-986124
  • BMS-493
  • BMS-299897

Uniqueness

1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one stands out due to its specific structural features and its ability to inhibit IκB kinase (IKK) selectively. This selectivity makes it a valuable compound for studying the NF-κB pathway and its role in inflammation and cancer .

Properties

IUPAC Name

1,8-dimethyl-5H-imidazo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-7-3-4-9-10(5-7)15-8(2)6-13-11(15)12(16)14-9/h3-6H,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRWITSTDWORDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=NC=C(N23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626386
Record name 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445430-61-5
Record name 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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